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Compound of Interest

Compound Name: 2-Chloro-4-hydroxybenzamide

Cat. No.: B1591874

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-hydroxybenzamide
(CAS No. 1046818-83-0), a substituted aromatic amide of interest in medicinal chemistry and
organic synthesis. While experimental data for this specific compound is limited in publicly
available literature, this document consolidates available information and provides expert
insights based on the chemistry of analogous compounds. This guide covers the
physicochemical properties, a plausible synthetic route, predicted analytical characteristics,
potential biological activities, and safety considerations for 2-Chloro-4-hydroxybenzamide.
The information presented herein is intended to serve as a valuable resource for researchers
and professionals engaged in drug discovery and development, as well as synthetic organic
chemistry.

Chemical Identity and Physicochemical Properties

2-Chloro-4-hydroxybenzamide is a benzamide derivative characterized by a chlorine atom at
the 2-position and a hydroxyl group at the 4-position of the benzene ring.
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Property Value Source
CAS Number 1046818-83-0 [1][2]
Molecular Formula C7HeCINO:2 [1][2]
Molecular Weight 171.58 g/mol [11[2]
IUPAC Name 2-Chloro-4-hydroxybenzamide

SMILES OC1=CC(C)=C(C(N)=0)C=C1 [1]
Topological Polar Surface Area

(TPSA) 63.32 A2 [1][2]
LogP (calculated) 1.1445 [11[2]
Hydrogen Bond Donors 2 [1][2]
Hydrogen Bond Acceptors 2 [1112]
Rotatable Bonds 1 [1]12]

Melting Point

Not available. For the related
isomer, 5-Chloro-2-
hydroxybenzamide (CAS
7120-43-6), the melting point is
223-226 °C.[3]

Boiling Point

Not available. For the related
isomer, 4-Chloro-2-
hydroxybenzamide (CAS
37893-37-1), the boiling point
is 312.90 °C.[4]

Solubility

Expected to have limited
solubility in water and
moderate solubility in polar
organic solvents like ethanol,
acetone, and DMSO, similar to

other hydroxybenzamides.[5]

[6]
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Expert Insight: The presence of both a hydrogen bond donor (hydroxyl and amide groups) and
an acceptor (carbonyl and hydroxyl oxygens) suggests that 2-Chloro-4-hydroxybenzamide
will exhibit intermolecular hydrogen bonding, likely resulting in a relatively high melting point for
its molecular weight. The chlorine substituent will influence its electronic properties and
lipophilicity.

Synthesis and Reaction Chemistry

A specific, detailed synthesis protocol for 2-Chloro-4-hydroxybenzamide is not readily
available in the cited literature. However, a plausible and efficient synthetic route can be
designed based on established methods for the synthesis of analogous benzamides, starting
from the corresponding benzoic acid.[7]

A common and effective method involves the conversion of the carboxylic acid to an acid
chloride, followed by amidation.

Proposed Synthetic Workflow:

2-Chloro-4-hydroxybenzoic Aci(D [Thionyl Chloride (SOCI2) or Oxalyl Chloride
Acylatio Chlorinating Agent
2-Chloro-4-hydroxybenzoyl Chloride (Intermediate) Ammonia (NH3s)
Anjidation Amine Source

[Z-Chloro—4—hydroxybenzamida

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-Chloro-4-hydroxybenzamide.
Step-by-Step Experimental Protocol (Hypothetical):

Part A: Synthesis of 2-Chloro-4-hydroxybenzoyl Chloride
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, suspend 2-Chloro-4-hydroxybenzoic acid in a suitable anhydrous solvent (e.qg.,
toluene or dichloromethane).

» Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCIz) or oxalyl chloride
(typically 1.2-1.5 equivalents) to the suspension at room temperature. A catalytic amount of
N,N-dimethylformamide (DMF) can be added if oxalyl chloride is used.

o Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas
(HCl and SO2) ceases. The progress of the reaction can be monitored by the disappearance
of the starting material using thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, remove the excess chlorinating agent and solvent
under reduced pressure to obtain the crude 2-Chloro-4-hydroxybenzoyl chloride. This
intermediate is often used immediately in the next step without further purification due to its
reactivity.

Part B: Synthesis of 2-Chloro-4-hydroxybenzamide

e Reaction Setup: Dissolve the crude 2-Chloro-4-hydroxybenzoyl chloride in an anhydrous
aprotic solvent (e.g., tetrahydrofuran or dioxane) in a separate flask cooled in an ice bath.

e Amidation: Slowly add an excess of a source of ammonia, such as a concentrated aqueous
solution of ammonium hydroxide or by bubbling anhydrous ammonia gas through the
solution, with vigorous stirring.

o Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional
1-2 hours.

e |solation and Purification: The product, 2-Chloro-4-hydroxybenzamide, is expected to
precipitate out of the solution. Collect the solid by filtration, wash with cold water to remove
any ammonium salts, and then with a non-polar solvent like hexane to remove non-polar
impurities. The crude product can be further purified by recrystallization from a suitable
solvent system, such as an ethanol/water mixture.

Causality Behind Experimental Choices:
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» Choice of Chlorinating Agent: Thionyl chloride and oxalyl chloride are standard reagents for
converting carboxylic acids to acid chlorides due to their high reactivity and the formation of
gaseous byproducts that are easily removed.

e Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of
the highly reactive acid chloride intermediate back to the carboxylic acid.

o Excess Ammonia: An excess of ammonia is used to ensure the complete conversion of the
acid chloride to the amide and to neutralize the hydrochloric acid byproduct generated during
the reaction.

o Recrystallization: This is a standard purification technique for solid organic compounds,
which allows for the removal of impurities by exploiting differences in solubility.

Analytical Characterization (Predicted)

While experimental spectra for 2-Chloro-4-hydroxybenzamide are not available, its
characteristic spectral features can be predicted based on its structure and data from
analogous compounds.

1H NMR Spectroscopy (Predicted in DMSO-d6):

o Aromatic Protons: Three protons in the aromatic region (approximately 6.8-7.8 ppm). The
proton ortho to the hydroxyl group is expected to be the most upfield, while the proton ortho
to the carbonyl group will be the most downfield. The coupling pattern will be complex due to
the substitution pattern.

¢ Amide Protons (-CONH2): Two broad singlets in the region of 7.0-8.0 ppm, which are
exchangeable with D20.

e Hydroxyl Proton (-OH): A broad singlet, typically downfield (around 10-12 ppm), which is also
exchangeable with D20.

13C NMR Spectroscopy (Predicted in DMSO-d6):

e Carbonyl Carbon (-C=0): A signal in the downfield region, typically around 165-170 ppm.
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» Aromatic Carbons: Six distinct signals in the aromatic region (approximately 115-160 ppm).
The carbon bearing the hydroxyl group will be the most downfield, and the carbon bearing
the chlorine atom will also be significantly shifted.

Infrared (IR) Spectroscopy (Predicted, KBr pellet):

O-H Stretch: A broad band in the region of 3200-3600 cm-1 corresponding to the hydroxyl
group.

e N-H Stretch: Two bands in the region of 3100-3500 cm-1 corresponding to the symmetric
and asymmetric stretching of the primary amide.

e C=0 Stretch: A strong, sharp absorption band around 1640-1680 cm-1 for the amide
carbonyl.

o C-CI Stretch: A band in the fingerprint region, typically around 600-800 cm-1.
e Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm-1 region.
Mass Spectrometry (Predicted, El):

e Molecular lon (M+): A peak at m/z = 171, with a characteristic M+2 peak at m/z = 173 with
approximately one-third the intensity due to the 37Cl isotope.

o Fragmentation: Expect fragmentation patterns involving the loss of NHz, CO, and CI.

Potential Biological Activity and Applications

While there is no specific data on the biological activity of 2-Chloro-4-hydroxybenzamide,
related chloro-substituted salicylanilides (2-hydroxy-N-phenylbenzamides) have demonstrated
a wide range of pharmacological activities, including antibacterial, antimycobacterial, and
antifungal properties.[1] The structural similarity of 2-Chloro-4-hydroxybenzamide to these
compounds suggests that it may also possess antimicrobial properties.

Derivatives of 4- and 5-chloro-2-hydroxybenzamide have been investigated for their
bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).[8] This
indicates that the chlorohydroxybenzamide scaffold is a promising starting point for the
development of new antibacterial agents.
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Potential Applications in Drug Development:

o Lead Compound for Antimicrobial Agents: 2-Chloro-4-hydroxybenzamide could serve as a
scaffold for the synthesis of a library of derivatives to be screened for antimicrobial activity.

e Intermediate in Organic Synthesis: This compound can be a valuable building block for the
synthesis of more complex molecules with potential therapeutic applications.[9]

Safety and Handling

Specific toxicological data for 2-Chloro-4-hydroxybenzamide is not available. However, based
on the hazard information for related compounds, it should be handled with care in a laboratory
setting.[8]

General Safety Precautions:

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat.

e Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated
area or a fume hood.

o Storage: Store in a cool, dry place away from incompatible materials such as strong
oxidizing agents.

GHS Hazard Statements for Related Compounds (e.g., 2-Chloro-N-(4-
hydroxyphenyl)benzamide):

o H315: Causes skin irritation.[8]
o H319: Causes serious eye irritation.[3]

e H335: May cause respiratory irritation.[8]

Conclusion

2-Chloro-4-hydroxybenzamide is a chemical compound with potential applications in
medicinal chemistry, particularly in the development of novel antimicrobial agents. While there
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is a notable lack of experimental data for this specific molecule, this guide has provided a
comprehensive overview based on its chemical structure and the properties of analogous
compounds. The proposed synthetic route and predicted analytical data offer a solid foundation
for researchers to begin working with this compound. Further experimental investigation into its
synthesis, characterization, biological activity, and toxicological profile is warranted to fully
elucidate its potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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